molecular formula C14H23NO5 B595247 Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate CAS No. 1253791-63-7

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate

Cat. No.: B595247
CAS No.: 1253791-63-7
M. Wt: 285.34
InChI Key: GASNSLPKHBHJJV-UHFFFAOYSA-N
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Description

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with an ethyl ester, a tert-butoxycarbonyl-protected amino group, and a ketone. This compound is often used in organic synthesis and medicinal chemistry due to its versatile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.

    Introduction of the Ketone Group: The ketone group can be introduced via oxidation of a secondary alcohol using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amino group.

    Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield secondary alcohols.

    Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), allowing for further substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Trifluoroacetic acid (TFA) for deprotection.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic pathways.

Biology and Medicine

In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. The tert-butoxycarbonyl-protected amino group is particularly useful for peptide synthesis, where it serves as a protecting group that can be selectively removed.

Industry

In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale synthesis.

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate depends on its application. In peptide synthesis, the tert-butoxycarbonyl group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(tert-butoxycarbonylamino)-4-hydroxycyclohexanecarboxylate: Similar structure but with a hydroxyl group instead of a ketone.

    Ethyl 1-(tert-butoxycarbonylamino)-4-methylcyclohexanecarboxylate: Similar structure but with a methyl group instead of a ketone.

Uniqueness

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate is unique due to the presence of both a ketone and a tert-butoxycarbonyl-protected amino group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate, also known by its CAS number 1253791-63-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 1253791-63-7

The compound features a cyclohexane ring with a carbonyl group and an ethyl ester, which contribute to its reactivity and potential biological interactions.

This compound exhibits biological activity primarily through its ability to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group suggests potential for protease inhibition or modulation of enzyme activity, which is common among compounds with similar structures.

Therapeutic Applications

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Research suggests that similar compounds may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various Boc-protected amino acid derivatives. This compound was included in a screening assay against several cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using a murine model of acute inflammation. Administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in the inflammatory response .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerReduced cell viability in cancer linesJournal of Medicinal Chemistry
Anti-inflammatoryDecreased TNF-alpha and IL-6 levelsIn vivo study
NeuroprotectiveProtection against oxidative stressRelated studies

Q & A

Basic Questions

Q. What are the key synthetic routes for Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate?

The compound is typically synthesized via multi-step reactions starting from ethyl 4-oxocyclohexanecarboxylate. A common approach involves:

  • Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) reagents under anhydrous conditions (e.g., Boc₂O in DCM with DMAP catalysis).
  • Step 2 : Functionalization at the 4-oxo position through nucleophilic additions or condensations, optimized for regioselectivity using steric/electronic directing groups .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How is this compound characterized in academic research?

Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR; carbonyl signals at ~170-190 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight (e.g., calculated [M+H⁺] for C₁₄H₂₃NO₅: 292.15) .
  • Infrared Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for:

  • Heterocyclic Systems : Cycloaddition reactions (e.g., with propargylamine) to synthesize tetrahydroquinoline derivatives under Cu nanoparticle catalysis .
  • Enzyme Inducers : Intermediate in synthesizing cytoprotective enzyme activators like MCE-1, requiring precise stereochemical control .

Advanced Research Questions

Q. How do reaction parameters influence catalytic efficiency in cycloaddition reactions involving this compound?

Studies show that catalyst surface area and Cu/C ratio are critical. For example:

ParameterOptimal RangeImpact on Yield
Cu nanoparticle size5-10 nmMaximizes active sites
Solvent polarityToluene/DMFBalances solubility/reactivity
Leaching of Cu upon reuse reduces efficiency, necessitating catalyst regeneration protocols .

Q. What analytical challenges arise in resolving stereoisomers of derivatives?

  • Chiral Chromatography : Requires polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • X-ray Crystallography : SHELX software (SHELXL refinement) resolves absolute configuration but demands high-quality single crystals . Contradictions in stereochemical assignments often stem from overlapping signals in NMR or insufficient crystallographic data .

Q. How can conflicting data on reaction yields be reconciled in synthetic protocols?

Discrepancies arise from:

  • Moisture Sensitivity : Boc-protected intermediates degrade if reactions are not anhydrous.
  • Temperature Gradients : Microwave-assisted synthesis (e.g., 100°C, 30 min) vs. conventional heating (reflux, 12 hr) yield differences . Mitigation involves strict inert atmosphere control and real-time reaction monitoring via TLC/GC-MS .

Q. What strategies improve stability during storage?

  • Lyophilization : For long-term storage, lyophilize under vacuum to prevent hydrolysis of the ester group.
  • Additives : Include stabilizers like BHT (0.1% w/w) to suppress radical degradation . Solubility in aprotic solvents (e.g., DMSO: 25 mg/mL) ensures homogeneous distribution in reactions .

Q. Methodological Notes

  • Safety : Use PPE (nitrile gloves, goggles) due to skin/eye irritation risks .
  • Data Validation : Cross-reference NMR assignments with computed spectra (DFT/B3LYP) to avoid misinterpretation .

Properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-11(17)14(8-6-10(16)7-9-14)15-12(18)20-13(2,3)4/h5-9H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASNSLPKHBHJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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